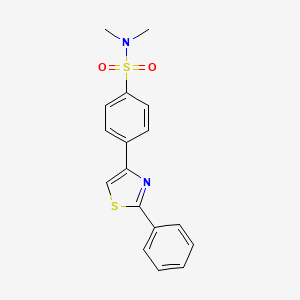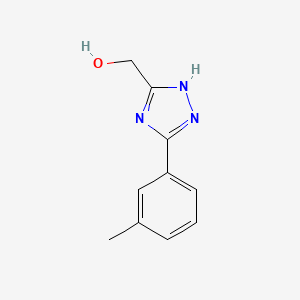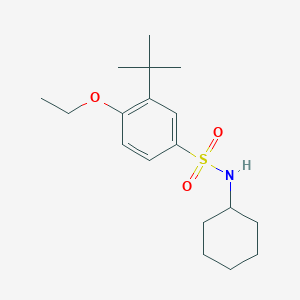
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea under reflux conditions in ethanol.
-
Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the thiazole derivative with N,N-dimethylbenzenesulfonamide. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: HNO3/H2SO4 for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential antimicrobial properties. The thiazole ring is known to exhibit antibacterial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine
In medicine, sulfonamide derivatives are well-known for their therapeutic applications. This compound could be explored for its potential as an anti-inflammatory or anticancer agent, given the biological activities associated with thiazole and sulfonamide groups.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby acting as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antibacterial properties.
Thiazole Orange: A thiazole derivative used as a fluorescent dye in biological research.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to the specific substitution pattern on the thiazole ring and the presence of both dimethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H16N2O2S2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-19(2)23(20,21)15-10-8-13(9-11-15)16-12-22-17(18-16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
GBVZOHGUNLOVRC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126887.png)
![2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126895.png)
![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl-](/img/structure/B12126903.png)
![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126911.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126912.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)




![5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12126940.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide](/img/structure/B12126946.png)
